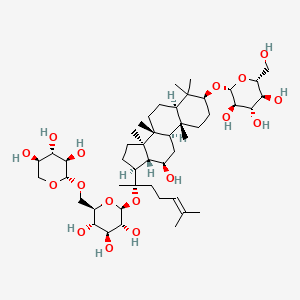
Stevenleaf
Vue d'ensemble
Description
Stevenleaf is a compound derived from the herb of Gynostemma pentaphyllum (Thunb.) Makino . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has been used for content determination, identification, and pharmacological experiments .
Molecular Structure Analysis
Stevenleaf has a molecular formula of C47H80O17 and an average molecular weight of 917.128 Da . It is a type of compound known as triterpenoids . The structure of Stevenleaf includes 24 defined stereocentres .Physical And Chemical Properties Analysis
Stevenleaf is a white crystalline powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 982.5±65.0 °C at 760 mmHg, and a flash point of 548.0±34.3 °C . It is soluble in DMSO, methanol, ethanol, and other organic solvents .Applications De Recherche Scientifique
Neurology
Gypenoside IX has shown promise in neurology, particularly in neuroprotective effects. Studies suggest that it can suppress inflammatory responses in astrocytes, which are implicated in various neurological disorders . It may also restore the Akt/GSK-3β pathway, offering potential benefits for Alzheimer’s disease-like neuropathology and cognitive deficits .
Cancer Research
In oncology, Gypenoside IX has been found to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway. It also enhances T-cell antitumor immunity by inhibiting PD-L1, suggesting a role in immunotherapy for gastric cancer .
Cardiology
Cardioprotective effects of Gypenoside IX have been observed, with studies indicating its potential in altering inflammation and gut microbiota to protect against cardiac remodeling in rats .
Immunology
The compound’s anti-inflammatory properties extend to immunology, where it has been shown to reduce the production of various inflammatory mediators, potentially making it a candidate for treating neuroinflammatory disorders characterized by reactive astrogliosis .
Gastroenterology
Gypenoside IX may have therapeutic effects on gastric cancer, offering a new approach to enhance the efficacy of immunotherapy in this field . Additionally, its role in non-alcoholic steatohepatitis (NASH) treatment has been highlighted, with potential anti-fibrotic effects .
Mécanisme D'action
Target of Action
Gypenoside IX primarily targets astrocytes , a type of glial cell in the central nervous system (CNS) that actively participates in the regulation of neuroinflammatory responses in neurological diseases . It also targets the PI3K/AKT/mTOR signaling pathway .
Mode of Action
Gypenoside IX interacts with its targets by suppressing the activation of astrocytes . It significantly reduces the production of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at either protein or mRNA level . It also inhibits the nuclear translocation of nuclear factor kappa B (NFκB) and reduces its transcriptional activity .
Biochemical Pathways
Gypenoside IX affects the p38 MAPK/Akt/NFκB signaling pathway . It significantly attenuates the phosphorylation of NFκB, inhibitor of kappa B (IκB), Akt, and p38 mitogen-activated protein kinase (MAPK) under inflammatory conditions . It also induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway .
Result of Action
Gypenoside IX alleviates astrogliosis and decreases the production of inflammatory mediators in the brain cortex of LPS-treated mice . It also rescues apoptosis and cognitive impairments caused by staurosporine (STP) treatment .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSADJAYQOCDD-HUGMCNGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317599 | |
| Record name | Gypenoside IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gypenoside IX | |
CAS RN |
80321-63-7 | |
| Record name | Gypenoside IX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80321-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gypenoside IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is known about the interaction between Stevenleaf and Human Serum Albumin (HSA)?
A1: Research indicates that Stevenleaf can interact with Human Serum Albumin (HSA) through a dynamic quenching process. [] This interaction was studied using fluorescence spectroscopy, which revealed that Stevenleaf effectively quenches the fluorescence of HSA. Further analysis determined the binding constant and the number of binding sites involved in this interaction. The study suggests that hydrophobic forces play a significant role in the binding mechanism between Stevenleaf and HSA. []
Q2: Does Stevenleaf exhibit any notable effects on the configuration of HSA?
A2: Yes, synchronous fluorescence spectroscopy studies suggest that Stevenleaf can influence the configuration of HSA. [] While the exact nature and implications of these conformational changes require further investigation, this finding highlights the potential impact of Stevenleaf on HSA structure and potentially its function.
Q3: Beyond HSA interactions, are there other biological activities associated with Stevenleaf?
A3: Stevenleaf is purported to possess various biological activities. Traditional medicine considers it a potent cleanser of bodily fluids and blood. [] Furthermore, it acts as a positive allosteric modulator of the P2X7 receptor, a ligand-gated ion channel crucial for immune responses. [] Notably, Stevenleaf demonstrates activity against human hepatoma cells (HepG2) by inducing cell cycle arrest and apoptosis. []
Q4: How does the structure of Stevenleaf influence its activity as a positive allosteric modulator of the P2X7 receptor?
A4: Research suggests a strong structure-activity relationship for Stevenleaf and its P2X7 receptor modulation. Specifically, the type and position of the attached sugar group significantly impact its activity. Monosaccharide attachments appear to confer better activity compared to di- or trisaccharide glycosides. [] Additionally, modifications to the triterpenoid scaffold, particularly at carbon-6, are not well-tolerated and can abolish activity. []
Q5: Are there any known applications of Stevenleaf in health-related products?
A5: Yes, Stevenleaf is incorporated into various health-promoting products. It's a key ingredient in a specific type of active water formulated to eliminate waste and provide nutrition. [] This formulation also includes organic selenium, Gynostemma pentaphyllum extract, and dendrobium water-soluble oligosaccharide, thought to enhance waste elimination, balance bodily functions, and boost immunity. [] Stevenleaf is also a component of a Gynostemma pentaphylla and Momordica grosvenori health tea, prized for its potential health benefits. [] Additionally, it's included in a compound red wine production process alongside other fruits and herbal extracts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



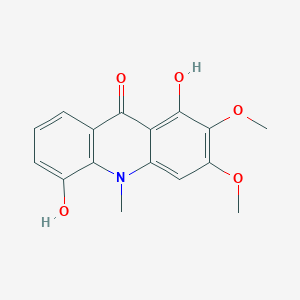
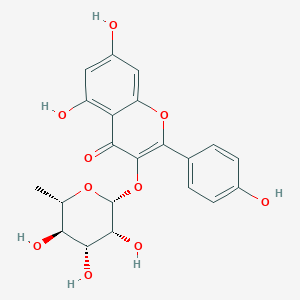
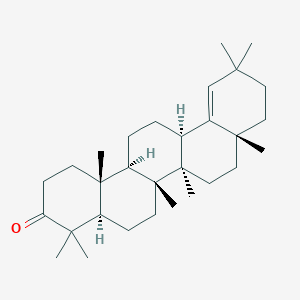
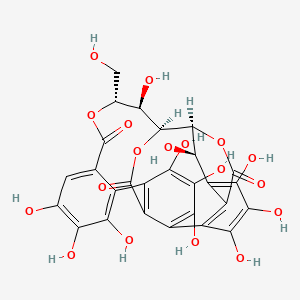
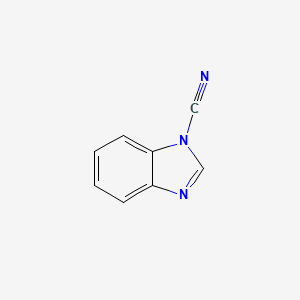

![1,2,3,4-Tetrahydropyrazino[1,2-a]indole](/img/structure/B1256481.png)
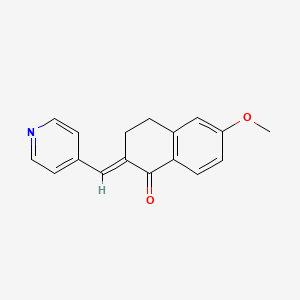
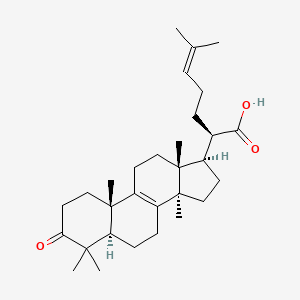

![(1S,2R,9R,10R,11S,12R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol](/img/structure/B1256486.png)
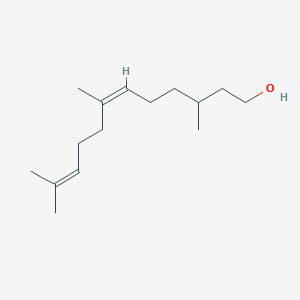
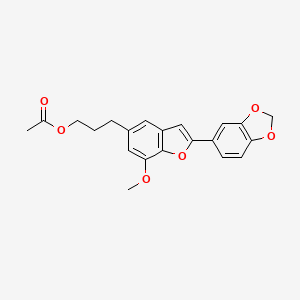
![(2R,3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1256492.png)